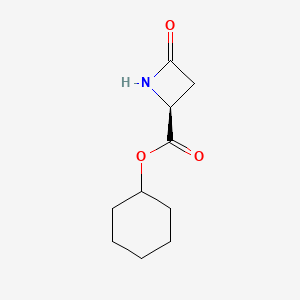
1,4,5,6-Tetrahydro-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydro-1,2,3-triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydro-1,2,3-triazine can be synthesized through several methods. One common approach involves the reaction of glycine imino esters with diazo compounds under silver-catalyzed conditions . Another method includes the nitration-rearrangement, reduction, and fluorination sequence starting from a triazine backbone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,5,6-Tetrahydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines and tetrahydro derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydro-1,2,3-triazine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,5,6-Tetrahydro-1,2,3-triazine involves its interaction with various molecular targets. The compound can act as a modulator of specific receptors and enzymes, influencing biological pathways. For example, it has been shown to inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, which are involved in neurological and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[1,5-d][1,2,4]triazine
- 1,3,5-Triazine
Comparison: 1,4,5,6-Tetrahydro-1,2,3-triazine is unique due to its specific ring structure and nitrogen content, which confer distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
136911-38-1 |
|---|---|
Molekularformel |
C3H7N3 |
Molekulargewicht |
85.11 g/mol |
IUPAC-Name |
1,4,5,6-tetrahydrotriazine |
InChI |
InChI=1S/C3H7N3/c1-2-4-6-5-3-1/h1-3H2,(H,4,5) |
InChI-Schlüssel |
LFWBTAXIAYXNCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNN=NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)

![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
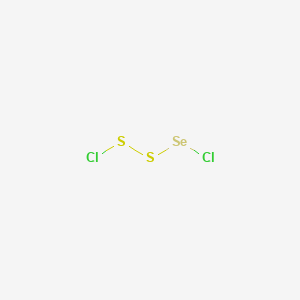

![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
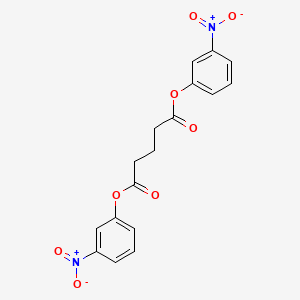
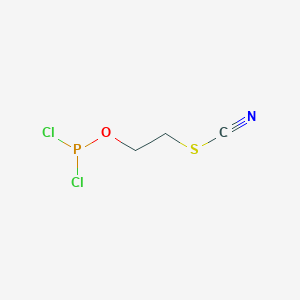

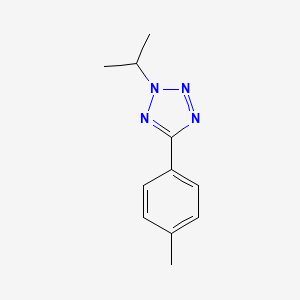
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
